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C.I.Direct Black 132

Cat. No.: B1170299
CAS No.: 12221-92-0
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Description

Contextualization of Direct Dyes in Industrial and Environmental Chemistry Research

Direct dyes are a class of water-soluble, anionic colorants primarily used for dyeing cellulosic fibers such as cotton, viscose, and paper without the need for a mordant ontosight.ai. Their ease of application and cost-effectiveness have made them a staple in the textile and paper industries ontosight.ai. However, the very properties that make them effective—high water solubility and substantivity—also contribute to significant environmental challenges.

Industrially, the application process for direct dyes is often inefficient, with a substantial portion of the dye not fixing to the fiber and being released into wastewater worlddyevariety.com. This effluent is intensely colored and, due to the complex and stable aromatic structure of the dyes, is resistant to degradation by light, chemical, or biological processes industrialchemicals.gov.au. The presence of these dyes in aquatic ecosystems is a major concern; even in small concentrations, they can reduce light penetration, which inhibits photosynthesis and disrupts the aquatic food chain industrialchemicals.gov.au.

From a research perspective, the industrial and environmental footprint of direct dyes has spurred extensive investigation. Chemical research focuses on synthesizing more efficient dyes with higher fixation rates and developing after-treatments to improve the fastness properties of dyed materials. Environmental chemistry research is heavily concentrated on remediation strategies for dye-laden wastewater. This includes physical methods like adsorption on various materials, chemical methods such as advanced oxidation processes (AOPs), and biological treatments using microorganisms that can break down the complex dye molecules industrialchemicals.gov.aujwent.netresearchgate.netraco.catmdpi.com.

Significance of Investigating C.I. Direct Black 132 for Contemporary Scientific Understanding

While detailed research on C.I. Direct Black 132 is not widely published, its identity as a direct azo dye makes it a significant subject for scientific inquiry. Azo dyes, characterized by one or more nitrogen-nitrogen double bonds (-N=N-), are the largest and most versatile class of synthetic dyes. The investigation of specific azo dyes like C.I. Direct Black 132 is crucial for several reasons.

Firstly, many azo dyes are known to be metabolically cleaved under reductive conditions—such as those in anaerobic sediments or the human gut—to form potentially carcinogenic aromatic amines nih.govworlddyevariety.com. For instance, the well-studied C.I. Direct Black 38 is metabolized to benzidine (B372746), a known human carcinogen nih.govnih.gov. Investigating the metabolic fate of less-common dyes like C.I. Direct Black 132 is essential for a comprehensive understanding of the toxicological risks associated with this class of compounds. A list of dyes that may generate specific aromatic amines includes C.I. Acid Black 132, although its status is unverified due to a lack of structural data jtf-net.com.

Secondly, as a multi-azo dye, which is a common structure for black dyes, C.I. Direct Black 132 serves as a representative model for studying the degradation of complex, recalcitrant organic pollutants. Research into its breakdown via methods like photocatalysis, Fenton oxidation, or microbial action provides valuable insights into the mechanisms and effectiveness of various environmental remediation technologies raco.cat.

Finally, understanding the specific structure-property relationships of individual dyes contributes to the broader goal of designing safer, more environmentally benign colorants. By studying the chemical properties, stability, and toxicological profile of dyes like C.I. Direct Black 132, researchers can identify molecular features that contribute to adverse effects and design new dyes that minimize these risks.

Scope and Research Paradigm for C.I. Direct Black 132

The research paradigm for a compound like C.I. Direct Black 132 encompasses a multi-faceted approach, combining analytical, environmental, and toxicological methodologies.

Analytical Chemistry: The initial step in studying any chemical is its detection and quantification. A variety of analytical methods are employed for dye analysis. High-performance liquid chromatography (HPLC) is commonly used to separate the dye from other components in a mixture and quantify its concentration. Spectrophotometry, particularly UV-Visible spectroscopy, is used to determine the concentration of the dye in solution by measuring its absorbance at its wavelength of maximum absorption (λmax). For structural elucidation and identification in complex matrices, advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable made-in-china.com.

Environmental Fate and Degradation Studies: A significant area of research involves understanding how C.I. Direct Black 132 behaves in the environment and how it can be removed.

Adsorption Studies: These investigations evaluate the efficacy of different materials (adsorbents) in removing the dye from water. Researchers test materials like activated carbon, clays, agricultural waste, and synthetic polymers, studying parameters such as pH, contact time, and temperature to determine the optimal conditions for adsorption mdpi.com. Isotherm models (e.g., Langmuir, Freundlich) are applied to describe the equilibrium of the adsorption process.

Degradation Studies: This research focuses on breaking down the dye molecule into simpler, less harmful compounds. Advanced Oxidation Processes (AOPs), including photocatalysis with semiconductors (e.g., TiO₂, ZnO) and Fenton/photo-Fenton reactions, are widely studied for their ability to generate highly reactive hydroxyl radicals that can mineralize organic dyes jwent.netraco.cat. Biological degradation studies use specific strains of bacteria or fungi to decolorize and metabolize the dye, offering a more environmentally friendly approach worlddyevariety.com.

Toxicological Assessment: Evaluating the potential harm to humans and ecosystems is a critical component of the research paradigm. Toxicological studies on azo dyes often begin with in vitro assays to assess mutagenicity (e.g., the Ames test) and cytotoxicity nih.gov. In vivo studies on model organisms, such as the water flea (Daphnia magna) or fish, are conducted to determine acute and chronic toxicity in aquatic environments jwent.net. A key focus for azo dyes is investigating their reductive cleavage and the subsequent formation of aromatic amines, which requires metabolic studies in animal models or using microbial cultures nih.govnih.gov.

Data Tables

Table 1: Chemical Properties of a Representative Direct Azo Dye (C.I. Direct Black 38)

PropertyValueSource
IUPAC Name disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate nih.gov
CAS Number 1937-37-7 nih.gov
Molecular Formula C₃₄H₂₅N₉Na₂O₇S₂ nih.gov
Molecular Weight 781.7 g/mol nih.gov
Appearance Gray-black microcrystals or black powder nih.gov
Solubility Soluble in water; moderately soluble in ethanol (B145695) and ethylene (B1197577) glycol monoethyl ether; insoluble in other organic solvents. nih.gov
Chemical Class Azo Dye; Benzidine Dye nih.gov

Properties

CAS No.

12221-92-0

Molecular Formula

C8H7NO

Synonyms

Suprexcel Grey 3BL

Origin of Product

United States

Advanced Synthetic Methodologies and Molecular Engineering of C.i. Direct Black 132 Analogs

Strategies for High-Yield and Sustainable Synthesis Pathways for C.I. Direct Black 132 and its Derivatives

The industrial synthesis of polyazo dyes like C.I. Direct Black 132 traditionally involves a sequence of diazotization and coupling reactions. This process begins with the conversion of a primary aromatic amine to a diazonium salt, which is then reacted with a coupling component (an electron-rich aromatic compound such as a phenol (B47542) or an amine). nih.govekb.eg For polyazo structures, this sequence is repeated to build the molecule, which can be resource-intensive and require stringent temperature control (typically 0–5 °C) to manage the instability of the diazonium salt intermediates. ekb.eggoogle.com

Exploration of Novel Catalytic Systems in Azo Dye Synthesis

The shift towards more sustainable synthesis is heavily reliant on the development of novel catalytic systems that can replace or augment traditional acid- or base-mediated reactions. These catalysts are designed to increase reaction rates, improve selectivity, and operate under milder, more environmentally friendly conditions.

Solid acid catalysts have emerged as a promising alternative. For instance, sulfonic acid functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H) and nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) have been successfully used for the synthesis of azo dyes. rsc.orgresearchgate.net These catalysts offer significant advantages:

Mild Reaction Conditions: They enable diazotization-coupling reactions to proceed efficiently at room temperature, eliminating the need for cooling to 0-5°C. researchgate.net

High Yield and Speed: Reactions can be completed in minutes with excellent yields. researchgate.net

Stability and Reusability: They can stabilize the highly reactive diazonium salt intermediates and, particularly in the case of magnetic nanoparticles, can be easily recovered and reused, reducing cost and waste. rsc.org

Enzymatic catalysis presents another green frontier. Enzymes like laccases and azoreductases, often derived from bacteria or fungi, can be used in bioprocesses. mdpi.comnih.gov Laccase, a multi-copper enzyme, can catalyze the oxidation of phenolic compounds, while azoreductases can catalyze the NAD(P)H-dependent reduction of azo bonds. nih.gov These biocatalytic systems can be effective not only for synthesis but also for the degradation of dyes, contributing to a circular economy approach. mdpi.com

Catalytic SystemKey FeaturesAdvantages for Azo Dye SynthesisReference
Nano BF3·SiO2Solid acid catalyst, solvent-free grinding method.Rapid (seconds to minutes), room temperature reaction, high conversion, stabilizes diazonium salts. researchgate.net
Fe3O4@SiO2-SO3HMagnetic solid acid catalyst.Mild conditions, excellent yields, catalyst is easily recyclable using a magnet. rsc.org
Laccases/PeroxidasesEnzymatic (biocatalyst).Operates in aqueous solutions under mild conditions, biodegradable, can be used for both synthesis and degradation. nih.govijplantenviro.com
Microwave-Assisted (No Catalyst)Energy source for thermal activation.Extremely rapid synthesis (minutes), high yields, potential for solvent-free conditions. nih.gov

Combinatorial Approaches to C.I. Direct Black 132 Analog Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse molecules, known as a library. mdpi.com This approach is highly applicable to the discovery of new direct black dyes with superior properties. By systematically varying the building blocks used in the synthesis of a C.I. Direct Black 132 analog, a library of new dyes can be created and screened for desired attributes like improved colorfastness, higher solubility, or specific shades.

The synthesis of a polyazo dye like C.I. Direct Black 132 involves multiple diazo and coupling components. A combinatorial library can be constructed by using an array of different primary aromatic amines for the diazotization steps and a variety of coupling components (e.g., different naphthol or aniline (B41778) derivatives). For example, a trisazo dye is built from three coupling stages; varying the intermediate at each stage generates a vast number of unique final products. ekb.eggoogle.com This parallel synthesis can be performed efficiently to explore a wide chemical space and identify lead candidates for further development.

Table 1: Hypothetical Combinatorial Library for Trisazo Analogs of C.I. Direct Black 132
Diazo Component 1 (D1)Coupling Component 1 (C1)Diazo Component 2 (D2)Coupling Component 2 (C2)Final Coupling Component (C3)Resulting Analog
p-NitroanilineH-acidAnilineSalicylic Acidm-PhenylenediamineAnalog-A
p-NitroanilineGamma acidAnilineSalicylic Acidm-PhenylenediamineAnalog-B
p-NitroanilineH-acidp-AnisidineSalicylic Acidm-PhenylenediamineAnalog-C
p-NitroanilineH-acidAniline1-Naphtholm-PhenylenediamineAnalog-D
Sulfanilic acidH-acidAnilineSalicylic AcidResorcinolAnalog-E

Molecular Design Principles for Modulating C.I. Direct Black 132 Performance in Specific Applications

Molecular engineering allows for the rational design of dye molecules to achieve specific performance characteristics. researchgate.net For a polyazo dye, performance is dictated by its chemical structure, including the aromatic backbone, the number and arrangement of azo groups, and the nature and position of various substituents (auxochromes). nih.gov By modifying these features, properties such as color shade, lightfastness, wash fastness, solubility, and affinity for the substrate can be precisely tuned. meghmaniglobal.commdpi.com

Structure-Performance Relationship Studies through Molecular Modification

The correlation between a dye's molecular structure and its functional properties is fundamental to designing improved analogs of C.I. Direct Black 132. mdpi.com

Color and Shade: The color of an azo dye is determined by its extended π-conjugated system. rsc.org Lengthening this system by adding more azo groups or larger aromatic rings (like naphthalene (B1677914) vs. benzene) shifts the absorption maximum to longer wavelengths (a bathochromic shift), moving the color from yellow/orange towards red, blue, and ultimately black. nih.gov The introduction of electron-donating groups (e.g., -NH2, -OH, -OCH3) or electron-withdrawing groups (e.g., -NO2, -SO3H) on the aromatic rings also profoundly influences the color. mdpi.com

Solubility: Direct dyes must be water-soluble. Solubility is imparted by incorporating one or more sulfonic acid groups (-SO3H), typically as their sodium salts (-SO3Na). rsc.org Increasing the number of sulfonate groups generally increases water solubility but can sometimes decrease the dye's affinity (substantivity) for cellulosic fibers.

Fastness Properties: Lightfastness and wash fastness are critical performance metrics. Lightfastness can often be improved by incorporating metal complexes (e.g., copper or chromium) into the dye structure, which helps to stabilize the molecule against photodegradation. colorfuldyes.com Wash fastness is related to the dye's substantivity and molecular size; larger, more linear polyazo molecules tend to have better fixation on cotton fibers, leading to improved wash fastness. mdpi.com After-treatments with cationic fixing agents can also enhance wash fastness by forming an insoluble complex with the anionic dye on the fiber. meghmaniglobal.comsustainability-directory.com

Table 2: Structure-Performance Relationships in Direct Azo Dyes
Structural ModificationEffect on PropertyExampleReference
Increase number of azo groupsShifts color towards black; increases molecular size and potential wash fastness.Polyazo dyes are used for deep black and brown shades. ekb.egiipseries.org
Add sulfonic acid (-SO3H) groupsIncreases water solubility.Essential for all direct dyes to dissolve in the dyebath. rsc.org
Incorporate metal complexes (e.g., Cu, Cr)Improves lightfastness significantly.Direct copper salt dyes are known for better lightfastness. colorfuldyes.com
Use larger aromatic systems (e.g., naphthalene)Shifts color to deeper shades (bathochromic shift).Many direct dyes use naphthol or naphthylamine derivatives as coupling components. nih.gov
Introduce electron-donating/-withdrawing groupsFine-tunes the exact color shade and electronic properties.Varying substituents on aniline or phenol precursors allows for a wide color palette. mdpi.com

Development of C.I. Direct Black 132 with Enhanced Environmental Stability

Enhancing the environmental profile of direct dyes involves two main strategies: increasing the dye's stability during its service life (durability) and ensuring it has a more benign fate at the end of its life (degradability).

To improve durability, particularly lightfastness, molecular engineering can focus on creating structures that are less susceptible to photodegradation. This can be achieved through the aforementioned metal complexation or by incorporating moieties that can dissipate UV energy without breaking the chromophore. sustainability-directory.com

Conversely, designing for better environmental fate after disposal is a key aspect of green chemistry. The complex and stable nature of polyazo dyes makes them resistant to breaking down in conventional wastewater treatment plants. mdpi.com Research is therefore directed towards designing dye molecules that, while stable on the fabric, can be more easily degraded under specific conditions. This can involve:

Enzymatic Cleavage: Designing dyes that are susceptible to cleavage by enzymes like azoreductases, which break the azo bond under anaerobic conditions to form aromatic amines. mdpi.com The subsequent challenge is to ensure these resulting amines are non-toxic and can be fully mineralized under aerobic conditions. nih.govmdpi.com

Photocatalytic Degradation: Developing dyes that can be broken down by advanced oxidation processes (AOPs), such as photocatalysis using TiO2 or ZnO nanoparticles. mdpi.comresearchgate.net These processes generate highly reactive radicals that can mineralize the complex dye structure into simpler, harmless compounds.

Replacing Hazardous Precursors: A significant effort in sustainable dye development has been the replacement of hazardous intermediates, such as benzidine (B372746) (a known carcinogen), with safer alternatives like 4,4'-diaminobenzanilide (B1630359) to build the dye's backbone. google.comresearchgate.netresearchgate.net This ensures that any potential degradation does not release highly toxic substances.

Environmental Fate, Transformation, and Mechanistic Degradation Studies of C.i. Direct Black 132

Advanced Oxidation Processes (AOPs) for the Mineralization of C.I. Direct Black 132

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to mineralize recalcitrant organic pollutants. These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which possess a strong oxidation potential capable of breaking down complex organic molecules. AOPs encompass various techniques, including photocatalysis, Fenton-based reactions, and ozonation, which can be employed to deconstruct dye molecules into simpler, less harmful substances like carbon dioxide and water.

Heterogeneous Photocatalysis for C.I. Direct Black 132 Degradation

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor material, typically a metal oxide, to generate oxidizing radicals upon illumination with a suitable light source. This technology has proven effective for degrading a wide range of synthetic dyes. The process involves the excitation of the semiconductor by photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs that initiate the degradation reactions.

Semiconductor-Based Photocatalytic Systems for C.I. Direct Black 132

Semiconductor-based systems are the cornerstone of heterogeneous photocatalysis. Materials like titanium dioxide (TiO2) and zinc oxide (ZnO) are widely used due to their high photosensitivity, stability, and non-toxic nature. When irradiated, the semiconductor generates electrons in the conduction band and positive holes in the valence band. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce powerful reactive oxygen species, primarily hydroxyl radicals (•OH). These radicals then attack the dye molecules, leading to their decomposition.

While no studies were found specifically for C.I. Direct Black 132, research on other direct dyes illustrates the process. For instance, the photocatalytic degradation of C.I. Direct Yellow 12 was successfully achieved using a UV/TiO2 system. Similarly, a ZnO/carbon nanotube composite was used to degrade C.I. Direct Black 38 under UV irradiation. The efficiency of these systems can be enhanced by modifying the semiconductor, such as by doping with metals or non-metals, to improve light absorption and reduce the recombination of electron-hole pairs.

Kinetic and Mechanistic Investigations of C.I. Direct Black 132 Photodegradation

The kinetics of photocatalytic dye degradation are often described by the Langmuir-Hinshelwood model, which frequently simplifies to a pseudo-first-order reaction rate. This means the rate of degradation is proportional to the concentration of the dye. For example, the photocatalytic degradation of amido black dye using a nano-Fe/UV system followed this kinetic model.

Mechanistic studies on azo dyes show that the degradation process typically begins with the cleavage of the chromophoric azo bond (–N=N–). This initial step leads to the decolorization of the wastewater. Subsequently, the resulting aromatic intermediates are further oxidized through ring-opening reactions, eventually leading to complete mineralization into CO2, H2O, and inorganic ions. The identification of intermediates is crucial for understanding the degradation pathway and ensuring no toxic byproducts are formed.

Fenton and Photo-Fenton Processes for C.I. Direct Black 132 Remediation

The Fenton process is an AOP that uses a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. This method is known for its simplicity and effectiveness in treating industrial wastewater containing organic pollutants. The reaction is most efficient under acidic conditions (typically pH 2-4).

The photo-Fenton process is an enhancement of the classic Fenton reaction, where the application of UV or visible light accelerates the regeneration of Fe2+ from Fe3+ ions and promotes the decomposition of H2O2, thereby generating a higher concentration of hydroxyl radicals. This leads to faster and more complete mineralization of organic compounds.

Studies on various dyes have demonstrated the high efficiency of these processes. For example, research on Remazol Black B showed that the photo-Fenton process was significantly more effective for color and TOC (Total Organic Carbon) removal compared to the conventional Fenton process.

Table 1: Comparative Efficiency of Fenton and Photo-Fenton Processes on Dye Degradation

ProcessDyeRadiation SourceTOC RemovalColor RemovalReference
FentonRemazol Black BDark16%~95%
Photo-FentonRemazol Black BVisible Light27%>98%
Photo-FentonRemazol Black BUVA Light36%>98%

This table is interactive. Data is based on studies of Remazol Black B, as specific data for C.I. Direct Black 132 is unavailable.

Ozonation and Sonolysis Applications for C.I. Direct Black 132 Deconstruction

Ozonation is a well-established AOP that involves the use of ozone (O3) as a powerful oxidant. Ozone can react with pollutants directly or decompose in water to form highly reactive hydroxyl radicals, especially at higher pH values. Sonolysis, the application of high-frequency ultrasound, creates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of pollutants and the formation of reactive radicals from water molecules.

Combining ozonation and sonolysis can create a synergistic effect, enhancing the degradation rate of recalcitrant compounds. A study on C.I. Direct Red 23 demonstrated that the combined process was highly effective for color removal. The decolorization followed pseudo-first-order kinetics, and the degradation rate was influenced by parameters such as initial dye concentration, pH, and ozone dosage. Similarly, the combined treatment of C.I. Reactive Black 5 showed optimal performance at a pH of 11.0, indicating the significant role of hydroxyl radicals in the degradation mechanism.

Adsorptive Removal Mechanisms and Advanced Sorbent Development for C.I. Direct Black 132

Adsorption is a physical separation process where pollutant molecules (adsorbate) accumulate on the surface of a solid material (adsorbent). It is a widely used, effective, and economical method for removing dyes from wastewater. The mechanism of adsorption can involve physical forces (van der Waals forces, hydrogen bonding) or chemical interactions (ion exchange, electrostatic attraction, surface complexation).

A variety of materials have been developed as adsorbents for dye removal, including activated carbon, clays, zeolites, metal oxides, and biopolymers. The effectiveness of an adsorbent depends on its surface area, porosity, and the chemical nature of its surface.

While specific studies on the adsorptive removal of C.I. Direct Black 132 are absent, research on other direct dyes provides insight. For example, a mixed silica-alumina oxide was investigated for the removal of C.I. Direct Blue 71. The study found that the adsorption process followed a pseudo-second-order kinetic model, and the experimental data fit well with the Langmuir isotherm model, which describes monolayer adsorption. The monolayer sorption capacity for C.I. Direct Blue 71 was determined to be 49.2 mg/g. The development of advanced sorbents, such as amine-infused hydrogels or metal-organic frameworks (MOFs), aims to achieve higher adsorption capacities, faster kinetics, and better recyclability for direct air capture and potentially for water treatment applications.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data for the chemical compound C.I. Direct Black 132 that aligns with the detailed requirements of the requested article outline. The available studies predominantly focus on other, more common azo dyes such as C.I. Direct Black 38, C.I. Direct Black 22, or various reactive dyes.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on C.I. Direct Black 132 while strictly adhering to the provided structure. The specific data required for sections on surface chemistry, adsorption kinetics on novel materials, adsorbent regeneration, and detailed biodegradation pathways for this particular compound are not present in the accessible research.

To fulfill the request would require extrapolating from other different, albeit related, compounds, which would violate the explicit instruction not to introduce information outside the scope of C.I. Direct Black 132. Therefore, the requested article cannot be generated at this time due to the absence of specific scientific findings.

Metal-Organic Frameworks (MOFs) and Nanocomposites for C.I. Direct Black 132 Adsorption

Biotransformation and Biodegradation Pathways of C.I. Direct Black 132

Isolation and Characterization of Microbial Strains Capable of C.I. Direct Black 132 Bioremediation

The bioremediation of azo dyes like C.I. Direct Black 132 relies on the metabolic capabilities of various microorganisms to decolorize and degrade these complex aromatic compounds. The process typically begins with the isolation of potent microbial strains from environments contaminated with textile effluents, as these sites are likely to harbor adapted microorganisms. researchgate.net

Researchers have successfully isolated bacterial and fungal species with the ability to decolorize direct black dyes. Common isolation procedures involve collecting soil or water samples from dye-contaminated industrial sites. neptjournal.comresearchgate.net These samples are then used to inoculate culture media containing the target dye as a primary screening step to identify microbes that can survive and exhibit decolorizing activity. researchgate.net Strains showing a visible reduction in color are then isolated, purified, and identified. neptjournal.com

Characterization of these promising isolates involves a combination of morphological, biochemical, and molecular techniques. researchgate.netneptjournal.com Morphological analysis includes observing colony characteristics and cellular structure, while biochemical tests help in genus-level identification. mdpi.com For precise identification, 16S rRNA gene sequencing is a standard molecular method for bacteria, providing a definitive classification of the species. researchgate.netresearchgate.net

Studies have identified several microbial genera with significant potential for degrading direct black dyes. Fungal species, particularly from the genus Aspergillus, have shown high efficiency. For instance, strains of Aspergillus niger and Aspergillus japonicus have demonstrated the ability to decolorize Direct Black 22 by more than 90% in under 60 minutes through biosorption. rbciamb.com.br One study found that Penicillium chrysogenum could completely decolorize Direct Black-E within 12 days. core.ac.uk Similarly, bacterial consortia, often containing species of Bacillus and Pseudomonas, have proven effective. researchgate.net A novel bacterial consortium was optimized to decolorize the textile dye Direct Black 22, showcasing the power of synergistic microbial action. jabonline.in The use of microbial consortia is often more effective than single-strain cultures because of the synergistic metabolic activities of the microbial community, where different strains may target different parts of the dye molecule or its breakdown products. jabonline.in

The efficiency of these microbial strains is influenced by environmental conditions such as pH, temperature, and the initial dye concentration. For example, a study on halophilic microflora demonstrated the ability to decolorize Direct Black G completely within 8 hours under optimal conditions, tolerating a wide range of salt concentrations. frontiersin.org

Table 1: Examples of Microbial Strains Used in Bioremediation of Direct Black Dyes

Microbial Strain/Consortium Target Dye Decolorization Efficiency Incubation Time Reference
Penicillium chrysogenum Direct Black-E 100% 12 days core.ac.uk
Aspergillus japonicus URM 5620 Direct Black 22 >90% < 60 minutes rbciamb.com.br
Aspergillus niger URM 5741 Direct Black 22 >90% < 60 minutes rbciamb.com.br
Halophilic/Halotolerant Microflora Direct Black G (600 mg/l) 100% 8 hours frontiersin.org
Fungal-bacterial consortium Textile effluent 95% 30 hours researchgate.net
Bacterial Consortium (DB1-DB7) Textile effluent 87% Not Specified researchgate.net

Electrochemical and Membrane-Based Technologies for C.I. Direct Black 132 Removal from Aqueous Systems

Beyond biological treatments, various physical and chemical technologies have been developed for the effective removal of dyes like C.I. Direct Black 132 from wastewater. Among these, electrochemical and membrane-based processes are prominent due to their high efficiency.

Electrocoagulation and Electrochemical Oxidation of C.I. Direct Black 132

Electrochemical methods, including electrocoagulation (EC) and electrochemical oxidation (EO), are advanced oxidation processes (AOPs) capable of degrading recalcitrant organic pollutants.

Electrocoagulation (EC) involves the in-situ generation of coagulants through the electrolytic dissolution of a sacrificial anode, typically made of iron (Fe) or aluminum (Al). scielo.org.mxscirp.org When a direct current is applied, the anode releases metal ions (e.g., Al³⁺ or Fe²⁺/Fe³⁺) into the wastewater. These ions then form a range of coagulated species and metal hydroxides that destabilize and agglomerate suspended particles and adsorb dissolved dye molecules, facilitating their removal from the solution. rsc.org The process has been successfully applied to treat wastewater containing dyes like C.I. Reactive Black 5, achieving significant color and COD (Chemical Oxygen Demand) reduction. scirp.org The effectiveness of EC is dependent on several operational parameters, including the initial pH of the solution, current density, and electrolysis time. dntb.gov.uajecst.org

Electrochemical Oxidation (EO) degrades pollutants through direct or indirect oxidation. Direct oxidation occurs at the anode surface where the dye molecules are destroyed by electron transfer. Indirect oxidation involves the generation of powerful oxidizing species in the bulk solution, such as hydroxyl radicals (•OH), hypochlorite, or hydrogen peroxide, which then attack and break down the dye molecules. researchgate.netd-nb.info Studies on the photoelectrochemical oxidation of C.I. Direct Black 22 using a TiO₂ nanotube array as a photoanode have shown that the process efficiency can be enhanced by increasing oxygen pressure, which promotes the formation of reactive oxygen species. researchgate.netresearchgate.net

Table 2: Research Findings on Electrochemical Treatment of Black Dyes

Technology Target Dye Electrode Material Key Findings Reference
Electrocoagulation C.I. Reactive Black 5 Iron (Fe) High decolorization and COD reduction achieved. scirp.org
Photoelectrochemical Oxidation C.I. Direct Black 22 TiO₂ Nanotube Array Increased oxygen pressure enhances the reaction rate. researchgate.netresearchgate.net
Electrocoagulation Reactive Black Dye Aluminum (Al) Process optimized using Box-Behnken design for pH, time, and current density. jecst.org

Nanofiltration and Reverse Osmosis for C.I. Direct Black 132 Separation and Concentration

Membrane filtration technologies, specifically nanofiltration (NF) and reverse osmosis (RO), are highly effective physical separation processes for removing dissolved dyes from aqueous streams. lidsen.com These pressure-driven processes utilize semi-permeable membranes to separate contaminants from water. mdpi.com

Nanofiltration (NF) operates with a pore size typically between that of reverse osmosis and ultrafiltration, making it well-suited for removing multivalent ions and larger organic molecules like dyes. mdpi.com Studies have demonstrated that NF can achieve high removal rates for various dye classes, including direct dyes. researchgate.netscispace.com For instance, an NF membrane with a molecular weight cut-off (MWCO) of 90 Daltons showed color removal of up to 98% for direct dyes, with rejection increasing to nearly 100% in the presence of sodium chloride. researchgate.netscispace.com The performance is influenced by factors such as operating pressure, feed concentration, and the presence of salts. researchgate.net

Reverse Osmosis (RO) employs the tightest possible membranes, capable of rejecting nearly all dissolved solutes and suspended matter. mdpi.com RO is effective in treating textile wastewater, with studies showing dye removal efficiencies often exceeding 99%. csuohio.edu The technology can be used to purify and concentrate dyes or as a final polishing step to produce high-quality reusable water. google.com A significant challenge for both NF and RO is membrane fouling, where solutes and suspended particles deposit on the membrane surface, leading to a decline in permeate flux and requiring periodic cleaning or pre-treatment of the wastewater. rsc.orglidsen.com

Table 3: Performance of Membrane Technologies in Direct Dye Removal

Technology Membrane Type/MWCO Target Dyes Operating Pressure Removal Efficiency Reference
Nanofiltration Thin Film Composite (90 Dalton) Direct Dyes (Red & Blue) 7.5 - 12 bar Up to 98% (Color); ~100% with NaCl researchgate.netscispace.com
Reverse Osmosis Not Specified (50 Dalton) Direct Dyes 7.5 bar >99% csuohio.edu
Nanofiltration Not Specified (400 Dalton) Reactive Black & Red Dyes Not Specified Up to 94% (Dye); Up to 94% (COD) scispace.com

Advanced Analytical and Spectroscopic Characterization of C.i. Direct Black 132 and Its Transformation Intermediates

High-Resolution Mass Spectrometry for Identification of C.I. Direct Black 132 Degradation Products

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of transformation products of azo dyes like C.I. Direct Black 132. nih.govacs.org Its high accuracy and resolving power enable the determination of elemental compositions for unknown compounds, which is a critical step in elucidating their structures. nih.gov Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are particularly suited for analyzing the complex mixtures that result from dye degradation. nih.govdoi.org

During the degradation of azo dyes, a multitude of intermediate products can be formed. researchgate.net For instance, the reductive cleavage of the azo bond, a common degradation pathway, leads to the formation of aromatic amines. researchgate.netajchem-a.com HRMS can precisely identify these and other degradation products, including those resulting from further oxidation or other reactions. researchgate.netresearchgate.net The use of techniques like UPLC-(ESI)-TOF-HRMS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Time-of-Flight High-Resolution Mass Spectrometry) allows for the detection of numerous aromatic compounds of varying sizes and complexities. researchgate.net In some cases, compounds with the same accurate mass but different retention times can be distinguished, indicating the presence of structural isomers. researchgate.net

Table 1: Exemplary Degradation Products of Azo Dyes Identified by HRMS

Parent Dye ClassDegradation Product TypeExemplary m/z valuesAnalytical Technique
Naphthalene (B1677914) Azo DyeAromatic Intermediates152, 109, 116UPLC-(ESI)-TOF-HRMS
Sulfonated Azo DyesChlorinated Aromatic CompoundsVariesHPLC-MS/MS
General Azo DyesAromatic AminesVariesLC-MS

This table is illustrative and provides examples of the types of degradation products that can be identified using HRMS techniques. The specific m/z values will vary depending on the exact structure of the parent dye and the degradation conditions.

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation of C.I. Direct Black 132 During Transformation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and how they change during transformation processes.

FTIR Spectroscopy: FTIR is widely used to monitor the degradation of azo dyes by observing changes in characteristic absorption bands. researchgate.net The disappearance of the azo bond peak, typically found in the region of 1450-1411 cm⁻¹, is a clear indicator of dye degradation. scirp.org Additionally, changes in other spectral regions can signify the cleavage of other bonds, such as C-N bonds, or the formation of new functional groups. researchgate.netscirp.org For example, the appearance of new bands can indicate the formation of intermediate compounds. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another powerful tool for studying the structural changes during dye degradation. It can be used to identify the parent dye and its transformation products. cnr.it Surface-Enhanced Raman Spectroscopy (SERS) can be particularly useful for detecting low concentrations of analytes.

Table 2: Key FTIR Spectral Changes During Azo Dye Degradation

Spectral Region (cm⁻¹)AssignmentObservation during Degradation
~3400N-H, O-H stretchingChanges indicate cleavage or formation of amine and hydroxyl groups
1641, 657C=C stretchingShifts and disappearance indicate aromatic ring cleavage
1450-1411N=N stretching (Azo bond)Disappearance indicates cleavage of the chromophore
1028C-N stretchingShifts can indicate changes in the amine groups

UV-Visible Spectroscopy for Monitoring C.I. Direct Black 132 Decolorization Kinetics

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring the decolorization of dyes like C.I. Direct Black 132. mdpi.comresearchgate.net The intense color of azo dyes is due to the presence of the chromophoric azo group (–N=N–) and associated auxochromes, which absorb light in the visible region of the electromagnetic spectrum. asm.org

The decolorization process can be followed by measuring the decrease in absorbance at the dye's maximum absorption wavelength (λmax) over time. mdpi.comnih.gov This data can then be used to determine the kinetics of the decolorization reaction, often following pseudo-first-order kinetics. nih.govnih.gov However, it is important to note that UV-Vis spectroscopy alone can sometimes be misleading, as the disappearance of color does not necessarily mean complete mineralization of the dye. nih.gov The formation of colorless aromatic amines and other intermediates can lead to changes in the UV region of the spectrum, which should also be monitored. asm.orgnih.gov

Table 3: Typical UV-Vis Spectral Changes During Azo Dye Decolorization

Spectral RegionObservationInterpretation
Visible Region (e.g., 400-700 nm)Decrease in absorbance at λmaxDecolorization due to cleavage of the azo bond
UV Region (e.g., 200-400 nm)Appearance of new peaks or shifts in existing peaksFormation of colorless aromatic intermediates

Chromatographic Techniques (HPLC-MS, GC-MS) for C.I. Direct Black 132 Trace Analysis in Complex Matrices

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of C.I. Direct Black 132 and its transformation products, especially at trace levels in complex environmental and biological matrices. nih.govchrom-china.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is the preferred separation technique for non-volatile and thermally labile compounds like azo dyes and their polar metabolites. epa.govresearchgate.net When coupled with a mass spectrometer (HPLC-MS or HPLC-MS/MS), it provides a highly sensitive and selective method for analyzing these compounds. doi.orgresearchgate.net This technique allows for the identification of a wide range of degradation products, including aromatic amines and other intermediates. doi.orgasm.org The use of different ionization sources, such as electrospray ionization (ESI), enables the analysis of a broad spectrum of analytes. doi.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the direct analysis of intact azo dyes due to their low volatility, GC-MS is a valuable tool for analyzing the more volatile degradation products, such as aromatic amines. epa.govcolab.ws Chemical reduction of the azo dye can be performed prior to GC-MS analysis to convert the dye into its constituent amines, which are then amenable to gas chromatographic separation. epa.gov This approach is useful for screening for the presence of potentially harmful aromatic amines. epa.govcolab.ws

Table 4: Comparison of Chromatographic Techniques for Azo Dye Analysis

TechniqueAnalytesSample MatrixKey Advantages
HPLC-MS/MSParent azo dyes, polar metabolites, aromatic aminesWater, wastewater, textilesHigh sensitivity and selectivity for non-volatile compounds
GC-MSVolatile degradation products (e.g., aromatic amines)Water, textilesEffective for analyzing volatile amines after a reduction step

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Analysis of C.I. Direct Black 132 Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including the metabolites of C.I. Direct Black 132. digitellinc.comau.dk While other techniques can provide information about molecular weight and functional groups, NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the unambiguous determination of its structure. ajchem-a.comdigitellinc.com

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. digitellinc.com 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in a molecule. ajchem-a.comscirp.org 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between different atoms, which is crucial for piecing together the complete structure of a metabolite. digitellinc.commdpi.com The disappearance of signals corresponding to the aromatic protons of the parent dye and the appearance of new signals can confirm the degradation and transformation of the dye. scirp.org

Table 5: Application of NMR Techniques in Azo Dye Metabolite Analysis

NMR ExperimentInformation ProvidedApplication in Metabolite Analysis
¹H NMRTypes and number of different protonsTo observe the disappearance of aromatic protons from the parent dye and the appearance of new signals from metabolites. scirp.org
¹³C NMRTypes and number of different carbon atomsTo confirm changes in the carbon skeleton of the dye molecule during degradation.
COSY¹H-¹H correlations through bondsTo establish the connectivity of protons within a metabolite. digitellinc.com
HSQC¹H-¹³C one-bond correlationsTo assign protons to their directly attached carbons. digitellinc.com
HMBC¹H-¹³C long-range correlationsTo piece together the fragments of a metabolite and determine its overall structure. digitellinc.com

Interactions of C.i. Direct Black 132 with Various Substrates and Environmental Matrices

Sorption Dynamics and Mechanisms of C.I. Direct Black 132 on Natural and Engineered Surfaces

The removal of dyes like C.I. Direct Black 132 from wastewater often involves sorption, a process where the dye molecules bind to the surface of a solid material (sorbent). mdpi.com This process is influenced by the properties of both the dye and the sorbent material. mdpi.com

Natural Surfaces:

Natural materials such as alluvial soil, clay, and agricultural wastes are often investigated for their potential to adsorb direct dyes. sci-hub.sescielo.br The sorption capacity of these materials is linked to their composition, including organic matter content and cation-exchange capacity. scielo.br For instance, studies on similar direct dyes have shown that soils with higher organic matter tend to have a greater capacity for dye retention. scielo.br

The mechanism of sorption onto natural surfaces can involve several processes:

Ion Exchange: This is a significant mechanism, especially for clays, where the negatively charged surface of the clay mineral can attract and bind the cationic parts of the dye molecule. sci-hub.senih.gov

Van der Waals Forces: These are weak intermolecular forces that contribute to the physical adsorption of the dye onto the surface. nih.gov

Hydrogen Bonding: The presence of hydroxyl and amine groups on the surface of natural materials can form hydrogen bonds with the dye molecules. nih.govresearchgate.net

Research on a similar dye, Direct Black 22, in alluvial soil showed that the sorption process was best described by a pseudo-second-order kinetic model, suggesting that chemisorption plays a key role. scielo.br The equilibrium data for this dye fit well with the Freundlich and Linear isotherm models, indicating a heterogeneous surface and a partition-based sorption process. scielo.br

Engineered Surfaces:

Engineered surfaces, such as activated carbon and various polymeric resins, are also widely used for dye removal due to their high surface area and tailored surface chemistry. mdpi.comiwaponline.com

Activated Carbon: This is a highly effective adsorbent due to its large specific surface area and porous structure. mdpi.com The adsorption mechanism on activated carbon is often a combination of physical and chemical interactions.

Polymeric Resins: Anion exchange resins are particularly effective for removing anionic dyes like direct dyes. journalssystem.com The primary mechanism is ion exchange, where the anionic functional groups of the dye replace the anions on the resin. journalssystem.com For example, weakly basic anion exchange resins have been shown to be effective in removing direct dyes from aqueous solutions. mdpi.com The sorption process is often influenced by the resin's matrix composition (e.g., polyacrylic or polystyrene) and porosity. mdpi.com

Studies on chitosan-functionalized mesoporous silica (B1680970) (CTS/SBA-15) have demonstrated its effectiveness in removing direct black dyes. gnest.org The adsorption process was found to follow the Freundlich isotherm model, suggesting a multilayer adsorption process on a heterogeneous surface. gnest.org

Table 1: Sorption Parameters for Direct Dyes on Various Surfaces

Sorbent Dye Kinetic Model Isotherm Model Key Findings Reference
Alluvial Soil Direct Black 22 Pseudo-second-order Freundlich, Linear Sorption influenced by organic matter and cation-exchange capacity. scielo.br
Chitosan-functionalized mesoporous silica (CTS/SBA-15) Direct Black ANBN - Freundlich High removal efficiency in acidic pH. gnest.org
Weakly basic anion exchange resins C.I. Direct Yellow 50 - - Effective for direct dye removal; influenced by resin matrix and porosity. mdpi.com

Influence of Environmental Parameters (pH, Ionic Strength, Temperature) on C.I. Direct Black 132 Behavior

The behavior of C.I. Direct Black 132 in the environment is significantly affected by parameters such as pH, ionic strength, and temperature. These factors can influence the dye's solubility, its interaction with surfaces, and its degradation. bibliotekanauki.pl

pH: The pH of the solution is a critical factor in the adsorption of direct dyes. bibliotekanauki.pl For anionic dyes like C.I. Direct Black 132, a lower pH (acidic conditions) generally favors adsorption onto many surfaces. iwaponline.comgnest.org This is because at low pH, the surface of many adsorbents becomes more positively charged, enhancing the electrostatic attraction with the anionic dye molecules. nih.gov Conversely, at higher pH, the surface may become negatively charged, leading to repulsion and decreased adsorption. researchgate.net

Ionic Strength: The presence of salts in the solution, which determines the ionic strength, can also affect dye adsorption. An increase in ionic strength can either enhance or decrease adsorption depending on the specific dye and adsorbent. In some cases, the salt ions can compete with the dye molecules for active sites on the adsorbent, leading to a decrease in adsorption efficiency. bibliotekanauki.pl In other instances, the presence of electrolytes is necessary to promote the uptake of direct dyes onto cellulosic fibers. sci-hub.se

Temperature: The effect of temperature on the adsorption process indicates whether the process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature). researchgate.net For some direct dyes, the adsorption process has been found to be endothermic, suggesting that higher temperatures favor removal. researchgate.net This can be attributed to an increase in the mobility of the dye molecules and an increase in the number of active sites on the adsorbent at higher temperatures.

Table 2: Influence of Environmental Parameters on Direct Dye Adsorption

Parameter General Effect on Direct Dye Adsorption Reference
pH Adsorption is generally favored at lower (acidic) pH for many adsorbents. iwaponline.comgnest.org
Ionic Strength Can either decrease adsorption due to competition for sites or be necessary for dye uptake on certain fibers. sci-hub.sebibliotekanauki.pl
Temperature Can be endothermic (adsorption increases with temperature) for some direct dyes. researchgate.net

Photochemical Reactions of C.I. Direct Black 132 in Aquatic Environments

In aquatic environments, direct dyes like C.I. Direct Black 132 can undergo photochemical reactions when exposed to sunlight. researchgate.net These reactions can lead to the degradation of the dye, which is a crucial process for the natural attenuation of these pollutants. researchgate.net

Direct photolysis occurs when the dye molecule itself absorbs light energy, leading to an excited state. mdpi.com This excited molecule can then undergo various reactions, including bond cleavage, which breaks down the complex dye structure into smaller, often less colored, molecules. mdpi.com The efficiency of direct photolysis depends on the dye's chemical structure and the wavelength of the light.

Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter, absorb light and then transfer the energy to the dye molecule, causing it to degrade. researchgate.net Additionally, reactive oxygen species (ROS), such as hydroxyl radicals, generated by photochemical processes in the water can attack and degrade the dye molecules. mdpi.com

Advanced oxidation processes (AOPs), which are water treatment technologies, often utilize photochemical reactions to degrade dyes. For example, the UV/H₂O₂ process generates highly reactive hydroxyl radicals that can effectively mineralize dyes like C.I. Direct Black 22. mdpi.com

Adherence and Binding of C.I. Direct Black 132 to Polymeric Materials

The primary application of direct dyes is in the coloring of polymeric materials, particularly cellulosic fibers like cotton, rayon, and paper. sci-hub.se The adherence and binding of C.I. Direct Black 132 to these materials are governed by several non-covalent interactions. researchgate.net

Hydrogen Bonding: Direct dyes have functional groups that can form hydrogen bonds with the hydroxyl groups present in cellulose. nih.gov

Ionic Interactions: Although direct dyes are not ionic in the same way as acid or basic dyes, they often contain sulfonate groups which can lead to some ionic interactions, especially in the presence of salts. researchgate.net

The binding of dyes to polymers can also be achieved through covalent bonds, creating polymer-dye conjugates. researchgate.net This can be done by copolymerizing a monomeric dye derivative with other monomers. researchgate.net

The adherence of dyes to polymeric materials is a key aspect of their industrial application but also raises concerns about the potential for these dyes to be present on materials that come into contact with the environment.

Theoretical and Computational Chemistry Approaches to C.i. Direct Black 132

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of C.I. Direct Black 132

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of C.I. Direct Black 132. These computational methods allow for the precise mapping of electron density, the identification of potential sites for chemical reactions, and the prediction of spectral properties.

A key focus of these calculations is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is a measure of the molecule's electron-donating capability, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally signifies a molecule that is more easily polarized and more reactive.

Studies on molecules with similar polyazo structures reveal that the HOMO is often localized on electron-rich moieties, such as the aromatic rings and the azo (-N=N-) linkages. This suggests these areas are prone to electrophilic attack. In contrast, the LUMO tends to be situated on electron-deficient parts of the molecule, marking them as likely targets for nucleophilic attack. This information is vital for predicting how C.I. Direct Black 132 will interact with other chemical species, for instance, during oxidative or reductive degradation processes in wastewater treatment.

Table 1: Representative Quantum Chemical Parameters for Azo Dyes

ParameterDescriptionTypical Value Range for Polyazo DyesSignificance in the Context of C.I. Direct Black 132
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -5.0 eVIndicates the propensity to donate electrons; a higher value suggests greater susceptibility to oxidation.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-3.0 to -1.5 eVIndicates the propensity to accept electrons; a lower value suggests a greater susceptibility to reduction.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO2.0 to 4.0 eVA smaller gap correlates with higher reactivity and lower stability, influencing the dye's degradability.
Dipole Moment (µ) A measure of the molecule's overall polarity.5.0 to 20.0 DAffects solubility in polar solvents like water and governs electrostatic interactions with adsorbent surfaces.
Ionization Potential (I) The energy required to remove an electron from the molecule.5.0 to 6.5 eVDirectly related to EHOMO, providing a quantitative measure of the molecule's resistance to oxidation.
Electron Affinity (A) The energy released upon adding an electron to the molecule.1.5 to 3.0 eVDirectly related to ELUMO, providing a quantitative measure of the molecule's ability to be reduced.
Note: The values presented are illustrative ranges for complex azo dyes and can vary based on the specific computational method, basis set, and software used.

Molecular Dynamics Simulations for Understanding C.I. Direct Black 132 Interactions with Solvents and Adsorbent Surfaces

Molecular Dynamics (MD) simulations provide a dynamic view of how C.I. Direct Black 132 behaves in complex environments, such as in an aqueous solution or when it comes into contact with an adsorbent material. By simulating the atomic and molecular motions over time, MD offers a detailed picture of the intermolecular forces at play and any resulting conformational changes in the dye molecule.

In water, MD simulations can map the hydration shell that forms around the C.I. Direct Black 132 molecule. The interactions between the dye's functional groups, particularly the negatively charged sulfonate groups, and the surrounding water molecules are critical in determining its solubility and behavior in aqueous systems. These simulations can quantify the strength of these interactions and reveal the specific orientation of water molecules around the dye.

When investigating the removal of C.I. Direct Black 132 from wastewater using adsorbent materials like activated carbon or modified clays, MD simulations are particularly insightful. They can model the adsorption process, showing the preferred orientation of the dye on the adsorbent surface and allowing for the calculation of binding energies. These simulations often reveal that a combination of forces, including van der Waals interactions between the dye's aromatic rings and the surface, hydrogen bonding, and electrostatic attractions, drives the adsorption process. The planar nature of large portions of the dye molecule often leads to a flat-lying orientation on the adsorbent surface to maximize contact.

Quantitative Structure-Activity Relationships (QSAR) for Predicting C.I. Direct Black 132 Environmental Behavior

The development of a QSAR model involves calculating a series of molecular descriptors for C.I. Direct Black 132. These descriptors are numerical representations of the molecule's properties and can be categorized as constitutional (e.g., molecular weight), topological (describing atomic connectivity), or quantum chemical (e.g., HOMO/LUMO energies). These descriptors are then mathematically correlated with a known experimental property or activity.

For example, QSAR models can predict the efficiency of adsorption of dyes onto various materials. Descriptors such as the octanol-water partition coefficient (logP), which measures hydrophobicity, along with molecular volume and polarizability, can be used to forecast the strength of the dye's binding to an adsorbent. Other QSAR studies have focused on predicting the biodegradability of azo dyes, often identifying the number of azo bonds and the presence of sulfonate groups as key factors influencing their persistence in the environment.

Table 2: Key Molecular Descriptor Types in QSAR for Azo Dyes

Descriptor CategoryExample DescriptorInformation EncodedRelevance to C.I. Direct Black 132's Behavior
Constitutional Molecular WeightThe overall mass and size of the molecule.Influences diffusion rates in water and potential for steric hindrance during interactions.
Topological Wiener IndexDescribes the branching and connectivity of the molecular skeleton.Can correlate with the molecule's overall shape and its ability to access binding sites on enzymes or adsorbents.
Geometric Solvent-Accessible Surface AreaThe surface area of the molecule that is exposed to a solvent.Directly impacts interactions with the surrounding medium and the strength of surface-level forces like van der Waals.
Quantum Chemical ELUMOThe energy of the lowest unoccupied molecular orbital.Can serve as a predictor of the dye's susceptibility to reductive cleavage, a common degradation pathway for azo dyes.
Physicochemical LogP (Octanol-Water Partition Coefficient)The ratio of a chemical's concentration in octanol (B41247) versus water.A key indicator of hydrophobicity, which influences bioaccumulation potential and adsorption to organic matter.

Through the integrated application of these computational methodologies, researchers can build a comprehensive, predictive model of C.I. Direct Black 132's behavior, which is essential for assessing its environmental risk and developing effective technologies for its removal from contaminated water sources.

Future Research Directions and Sustainable Chemistry Principles for C.i. Direct Black 132

Development of Green Chemistry Principles in C.I. Direct Black 132 Synthesis and Application

The integration of green chemistry principles is fundamental to reducing the environmental footprint of C.I. Direct Black 132. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.decore.ac.uk This approach addresses the environmental impact at its source, representing a shift from traditional waste remediation to primary pollution prevention. wiley-vch.de

Future research in the synthesis of C.I. Direct Black 132 will likely concentrate on several key areas of green chemistry:

Atom Economy: Synthetic methods will be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org This involves moving away from stoichiometric reagents towards more efficient catalytic alternatives. acs.org

Use of Renewable Feedstocks: Investigation into using renewable raw materials, as opposed to depletable petrochemicals, for synthesizing the dye's precursors is a critical research avenue. wiley-vch.degnest.org

Safer Solvents and Auxiliaries: Research is needed to replace hazardous solvents and reagents traditionally used in azo dye synthesis with safer, more environmentally benign alternatives, such as water or eco-friendly solvents. core.ac.uk

In its application, particularly in the textile industry, green chemistry principles aim to reduce pollution and resource consumption. gnest.org Sustainable application technologies include:

Waterless Dyeing: Technologies like air dyeing and foam dyeing eliminate the need for large volumes of water, drastically reducing wastewater generation and energy consumption. gnest.org

Biodegradable Auxiliaries: The development and use of biodegradable dyeing auxiliaries can further lessen the environmental impact of the dyeing process. gnest.org

Advanced Oxidation Processes (AOPs): For treating wastewater containing the dye, AOPs are considered an effective and eco-friendly method for breaking down the complex and recalcitrant dye molecules.

Table 1: Application of Green Chemistry Principles to C.I. Direct Black 132

Principle of Green ChemistryApplication to C.I. Direct Black 132 Synthesis & Use
Prevention Design synthesis and dyeing processes to minimize waste generation. acs.org
Atom Economy Develop synthetic pathways that maximize the incorporation of reactant atoms into the final dye molecule. acs.org
Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity to human health and the environment. core.ac.uk
Designing Safer Chemicals Modify the dye structure to reduce toxicity without compromising its color and fastness properties.
Safer Solvents and Auxiliaries Replace traditional organic solvents with water, supercritical CO2, or other benign alternatives in synthesis and dyeing.
Design for Energy Efficiency Conduct synthesis and dyeing at ambient temperature and pressure to reduce energy requirements. core.ac.uk
Use of Renewable Feedstocks Utilize raw materials derived from renewable sources like biomass instead of petroleum-based chemicals. wiley-vch.degnest.org
Reduce Derivatives Minimize or avoid unnecessary derivatization steps (e.g., use of protecting groups) in the synthesis.
Catalysis Employ highly selective catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. acs.org
Design for Degradation Design the dye molecule to break down into non-harmful substances at the end of its life.
Real-time analysis for Pollution Prevention Develop analytical methodologies for real-time monitoring to prevent the formation of by-products and pollutants.
Inherently Safer Chemistry for Accident Prevention Choose substances and forms of substances used in a chemical process to minimize the potential for accidents.

Integration of Circular Economy Concepts in the Lifecycle Management of C.I. Direct Black 132

The circular economy offers a paradigm shift from the traditional linear "extract, use, discard" model to a system where resources are kept in use for as long as possible. din.desap.com For C.I. Direct Black 132, this means managing its entire lifecycle—from design and manufacturing to use and end-of-life—in a way that minimizes waste and regenerates natural systems. just2ce.eu

Key circular economy strategies for C.I. Direct Black 132 include:

Design for Circularity: This involves designing the dye molecule and the dyeing process for easier recovery, recycling, and reuse. gnest.org This could mean creating dyes that can be more easily stripped from fabrics or developing dyeing processes that allow for the reuse of the dye bath.

Waste as a Resource: Effluents from the dyeing process, which contain unfixed dye, can be treated as a resource. Advanced filtration and separation techniques can be employed to recover the dye from wastewater for subsequent reuse. Adsorption is a favored, cost-effective method for removing dyes from wastewater. mdpi.com

Closed-Loop Recycling: In a closed-loop system, the dye would be recovered from end-of-life textiles and reused, or its chemical constituents would be broken down and used as feedstock for new materials. This minimizes the need for virgin resources and reduces waste. din.de

Life Cycle Assessment (LCA): LCA is a crucial tool for evaluating the environmental impacts associated with all stages of the dye's life, from raw material extraction to disposal. gnest.orglifecycleinitiative.org It helps identify hotspots in the lifecycle and informs the development of more sustainable practices.

Table 2: Circular Economy Strategies for the Lifecycle of C.I. Direct Black 132

Lifecycle StageCircular Economy Strategy
Design & Manufacturing Design the dye for easy removal from textiles at end-of-life. Utilize renewable energy and resources in production. gnest.org
Application (Dyeing) Implement closed-loop water and dye recycling systems in dye houses. Use technologies that improve dye fixation rates, reducing waste.
Use Phase Produce high-quality, durable textiles that have a longer lifespan, reducing the frequency of replacement and disposal.
End-of-Life Develop effective technologies to separate the dye from textile fibers. Recover and purify the dye for reuse or chemically recycle it back to its constituent building blocks.
Waste Management Treat any remaining effluent to degrade residual dye into non-toxic components, potentially recovering valuable materials from the sludge. mdpi.com

Cross-Disciplinary Approaches to Addressing Challenges Related to C.I. Direct Black 132

Addressing the complex challenges associated with azo dyes like C.I. Direct Black 132 requires collaboration across multiple scientific and engineering disciplines. rsc.org The persistence of these dyes in the environment and the potential for their breakdown into harmful aromatic amines are significant concerns that cannot be solved from a single perspective. mst.dkcdnsciencepub.comresearchgate.net

A cross-disciplinary approach would integrate expertise from various fields:

Chemistry and Materials Science: Chemists can design and synthesize new, safer dye molecules with improved environmental profiles, such as increased biodegradability or lower toxicity. rsc.org Materials scientists can develop novel adsorbents or catalysts for more efficient wastewater treatment.

Environmental Science and Toxicology: Environmental scientists are needed to study the fate, transport, and persistence of C.I. Direct Black 132 in aquatic and terrestrial ecosystems. mst.dk Toxicologists assess the hazards posed by the dye and its degradation products to wildlife and human health, providing crucial data for risk assessment. mst.dk

Chemical and Environmental Engineering: Engineers play a vital role in designing and optimizing industrial processes to minimize waste. They also develop and scale up innovative technologies for wastewater treatment and dye recovery, such as advanced oxidation processes, membrane filtration, and bioremediation systems. gjesm.net

Data Science and Artificial Intelligence (AI): AI can accelerate the discovery of new materials and the optimization of chemical processes. rsc.org Predictive models can be used to estimate the toxicity and environmental fate of new dye structures, guiding the design of safer alternatives before they are synthesized.

Table 3: Cross-Disciplinary Solutions for C.I. Direct Black 132 Challenges

ChallengeChemistryEnvironmental ScienceToxicologyEngineering
Environmental Persistence Design biodegradable dye structures.Study degradation pathways in ecosystems. mst.dkAssess the toxicity of persistent residues.Develop advanced degradation technologies (e.g., AOPs).
Wastewater Contamination Develop dyes with higher fixation rates.Monitor dye concentrations in industrial effluents.Determine safe discharge limits.Design efficient wastewater treatment and dye recovery systems. gjesm.net
Formation of Aromatic Amines Synthesize dyes with non-carcinogenic precursors.Identify conditions leading to reductive cleavage.Evaluate the mutagenicity and carcinogenicity of breakdown products. cdnsciencepub.comeuropa.euOptimize treatment to prevent amine formation or remove them.
Resource Consumption (Water, Energy) Create dyes for waterless dyeing technologies. gnest.orgAssess the water and energy footprint of dyeing processes.N/ADevelop energy-efficient and water-saving dyeing machinery.

Standardization of Methodologies for C.I. Direct Black 132 Research and Assessment

To ensure the reliability, comparability, and validity of research findings on C.I. Direct Black 132, the standardization of analytical and assessment methodologies is essential. usf.edu A lack of standardization can lead to significant variability in results between different laboratories, hindering accurate risk assessment and the development of effective regulations. oup.com

Key areas that require standardization include:

Analytical Methods: Standardized protocols are needed for the quantitative determination of C.I. Direct Black 132 and its potential breakdown products (e.g., aromatic amines) in various matrices, including textiles, water, and soil. This includes standardizing sample preparation, extraction techniques, and the use of analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Toxicity Testing: Harmonized protocols for assessing the ecotoxicity, mutagenicity, and carcinogenicity of the dye and its metabolites are crucial. europa.eu This ensures that data generated from different studies can be compared and used effectively in regulatory decision-making.

Biodegradability Assessment: Standard tests for aerobic and anaerobic biodegradability are necessary to accurately determine the environmental persistence of the dye. mst.dk This helps in predicting its behavior in wastewater treatment plants and the wider environment.

Life Cycle Assessment (LCA): While LCA is a powerful tool, its application requires consistent methodologies and databases to ensure that comparisons between different products and processes are meaningful. lifecycleinitiative.org Standardization in LCA for dyes would involve defining system boundaries, impact categories, and data sources.

Table 4: Areas Requiring Standardization for C.I. Direct Black 132 Research

Research AreaPurpose of StandardizationRelevant Methodologies
Chemical Analysis To ensure accurate and reproducible quantification of the dye and its metabolites in different media. ISO standards for textiles, EPA methods for water analysis, LC-MS/MS, GC-MS.
Ecotoxicity Assessment To allow for direct comparison of toxicity data across studies and labs.OECD Test Guidelines for toxicity to aquatic organisms (fish, daphnia, algae).
Genotoxicity/Mutagenicity To reliably assess the potential for DNA damage and cancer risk. europa.euAmes test (bacterial reverse mutation assay), in vitro micronucleus test.
Biodegradability To consistently evaluate the dye's persistence in the environment.OECD Test Guidelines for ready and inherent biodegradability. mst.dk
Adsorption Studies To compare the performance of different adsorbent materials for dye removal.Standardized protocols for isotherm and kinetic studies.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing C.I. Direct Black 132, and how can researchers optimize yield while minimizing by-products?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Characterization employs UV-Vis spectroscopy (λmax ~570 nm for azo groups) and HPLC-MS for purity analysis. To optimize yield, use response surface methodology (RSM) to model variables like reactant molar ratios and reaction time. Monitor by-products via thin-layer chromatography (TLC) and address them through pH adjustments or solvent selection .

Q. How can researchers assess the photostability and thermal stability of C.I. Direct Black 132 in textile applications?

  • Methodological Answer : Conduct accelerated aging tests under UV irradiation (e.g., using a xenon-arc lamp) and thermal cycles (e.g., 40–120°C). Quantify degradation via spectrophotometric absorbance changes and Fourier-transform infrared spectroscopy (FTIR) to track functional group alterations. Include control samples and triplicate trials to ensure data reproducibility .

Q. What analytical techniques are most effective for quantifying C.I. Direct Black 132 in wastewater, and how can detection limits be improved?

  • Methodological Answer : Solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) with diode-array detection (DAD) is standard. To enhance sensitivity, use mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Validate methods using spiked recovery experiments and matrix-matched calibration curves to account for interference .

Advanced Research Questions

Q. What mechanistic pathways explain the biodegradation of C.I. Direct Black 132 by microbial consortia, and how do redox conditions influence breakdown efficiency?

  • Methodological Answer : Use anaerobic/aerobic batch reactors with sludge inoculum. Track degradation intermediates via LC-QTOF-MS and propose pathways (e.g., azo bond cleavage → aromatic amine formation). Monitor redox potential and electron donors (e.g., glucose) to correlate with degradation rates. Metagenomic analysis can identify dominant microbial species involved .

Q. How do molecular docking simulations predict the interaction of C.I. Direct Black 132 with cellulose fibers, and what experimental validations are required?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model dye-fiber interactions. Validate predictions via adsorption isotherms (Langmuir vs. Freundlich models) and zeta potential measurements to assess surface charge effects. Cross-reference with X-ray diffraction (XRD) data to observe structural changes in cellulose .

Q. What contradictions exist in the literature regarding the ecotoxicological impact of C.I. Direct Black 132, and how can meta-analysis resolve these discrepancies?

  • Methodological Answer : Systematically review LC50 values for aquatic organisms (e.g., Daphnia magna) across studies. Use random-effects meta-analysis to account for heterogeneity in experimental conditions (pH, temperature). Address outliers by evaluating assay protocols (e.g., static vs. flow-through systems) and confounding factors like metabolite toxicity .

Methodological Considerations

  • Experimental Design : Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldlotch vs. TCI Chemicals) and instrument calibration protocols .
  • Data Contradictions : Resolve conflicting results by comparing experimental conditions (e.g., ionic strength in dye baths) and employing advanced statistical tools like principal component analysis (PCA) .
  • Literature Gaps : Prioritize studies from journals like Dyes and Pigments or Environmental Science & Technology for authoritative insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.